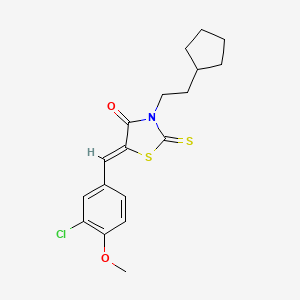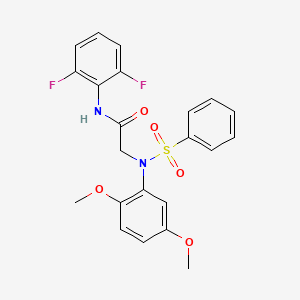![molecular formula C14H13ClF2N2O4S3 B4848354 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4848354.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(3,4-difluorophenyl)sulfonyl]piperazine
Descripción general
Descripción
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(3,4-difluorophenyl)sulfonyl]piperazine, commonly known as CDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Aplicaciones Científicas De Investigación
CDP has been extensively studied for its potential applications in scientific research. It has been shown to have potent inhibitory effects on certain enzymes and receptors, including the serine protease thrombin and the 5-HT1A receptor. CDP has also been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and depression. In addition, CDP has been used as a tool to study the structure and function of certain proteins and enzymes.
Mecanismo De Acción
The mechanism of action of CDP is complex and not fully understood. It has been shown to bind to certain enzymes and receptors, leading to the inhibition of their activity. CDP has also been shown to modulate the activity of certain ion channels, including the voltage-gated potassium channel Kv1.3. The exact mechanism by which CDP exerts its effects on these targets is still under investigation.
Biochemical and Physiological Effects
CDP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. CDP has also been shown to improve cognitive function in animal models of Alzheimer's disease and to have antidepressant effects in animal models of depression. In addition, CDP has been shown to modulate immune function and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDP has several advantages for use in lab experiments. It is a potent and selective inhibitor of certain enzymes and receptors, making it a useful tool for studying their function. CDP is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to the use of CDP in lab experiments. Its mechanism of action is not fully understood, and its effects on certain targets may be complex and difficult to interpret. In addition, the potential for off-target effects and toxicity must be carefully considered when using CDP in experiments.
Direcciones Futuras
There are several future directions for research on CDP. One area of interest is the development of more potent and selective inhibitors of certain enzymes and receptors. Another area of interest is the investigation of the mechanism of action of CDP and its effects on various targets. In addition, the potential therapeutic applications of CDP in the treatment of various diseases, including cancer, Alzheimer's disease, and depression, warrant further investigation. Finally, the potential for off-target effects and toxicity must be carefully considered when using CDP in experiments, and further research is needed to fully understand the safety profile of this compound.
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(3,4-difluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF2N2O4S3/c15-13-3-4-14(24-13)26(22,23)19-7-5-18(6-8-19)25(20,21)10-1-2-11(16)12(17)9-10/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXGUXPJGCSPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF2N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-[(3,4-difluorophenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-bicyclo[2.2.1]hept-2-yl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4848275.png)
![3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4848278.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848285.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide](/img/structure/B4848288.png)
![methyl 5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2-furoate](/img/structure/B4848304.png)
![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4848312.png)
![4-(6-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4848315.png)
![(4-{4-allyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4848317.png)
![(2-bromo-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4848320.png)

![7-(allylthio)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4848339.png)

![4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4848360.png)
![4-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4848361.png)